molecular formula C11H18ClNS B2508445 {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride CAS No. 1158376-80-7

{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride

Cat. No.: B2508445
CAS No.: 1158376-80-7
M. Wt: 231.78
InChI Key: LQFDKDUBJFEDDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride is a useful research compound. Its molecular formula is C11H18ClNS and its molecular weight is 231.78. The purity is usually 95%.
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Scientific Research Applications

Amine Exchange Reactions

In the realm of organic chemistry, one study demonstrated the potential of {[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride in amine exchange reactions. This compound was used to create [4-(methylsulfanyl)-5,6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] acetate and 3-[4-(methylsulfanyl)-5, 6-dihydro-1,3,5-triazin-3-ium-1(2H)-yl] propanoate through amine exchange with glycine and β-alanine (Sun Min’yan’ et al., 2010).

Radiolysis of Thiamphenicol

A study on the radiolysis of thiamphenicol, a broad-spectrum antibiotic, identified several radiolysis products, including derivatives related to this compound. These findings are crucial for understanding the stability and degradation pathways of pharmaceuticals under irradiation (B. Marciniec et al., 2010).

X-ray Structures and Computational Studies

In a study focusing on the structural analysis of cathinones, this compound was used as a reference compound. The study employed techniques like X-ray diffraction and computational methods to characterize the structures of various cathinones (J. Nycz et al., 2011).

Pharmacological Characterization

Another research focused on the pharmacological properties of a similar compound, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, demonstrating its potential as a κ-opioid receptor antagonist. This study highlights the therapeutic potential in treating conditions like depression and addiction disorders (S. Grimwood et al., 2011).

Synthesis and Derivatization

A study on the identification and derivatization of selected cathinones, including this compound, revealed novel methods for spectroscopic identification, contributing to forensic science and pharmaceutical analysis (J. Nycz et al., 2016).

Functional Modification of Polymers

In materials science, research on the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including this compound, showcased the potential of this compound in enhancing polymer properties for medical applications (H. M. Aly et al., 2015).

Synthesis of Chalcone Derivatives

A study on chalcone derivatives used this compound in the synthesis of compounds with potential therapeutic applications (Vinutha V. Salian et al., 2018).

Corrosion Inhibition

The compound has also been studied in the context of corrosion inhibition, with research showing its effectiveness in protecting metals in acidic environments, indicating its utility in industrial applications (Y. Boughoues et al., 2020).

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS.ClH/c1-9(2)12-8-10-4-6-11(13-3)7-5-10;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDKDUBJFEDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)SC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.